Isoloratadine
Overview
Description
Isoloratadine is a derivative of loratadine, a second-generation antihistamine widely used to treat allergic reactions such as hay fever and urticaria. It is known for its non-sedative properties and high efficacy in blocking histamine H1 receptors, which are responsible for allergic symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoloratadine involves several steps, starting with the preparation of loratadine. Loratadine is synthesized through a series of reactions, including the formation of a piperidine ring and subsequent chlorination . The specific synthetic route for this compound involves the modification of loratadine’s molecular structure to enhance its pharmacological properties .
Industrial Production Methods
Industrial production of this compound typically involves high-speed shear-high pressure homogenization followed by freeze-drying. This method improves the solubility and bioavailability of the compound, making it more effective for oral administration .
Chemical Reactions Analysis
Types of Reactions
Isoloratadine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated metabolites, while reduction can yield dechlorinated derivatives .
Scientific Research Applications
Isoloratadine has a wide range of scientific research applications, including:
Mechanism of Action
Isoloratadine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine, a key mediator of allergic reactions. This binding prevents histamine from causing symptoms such as itching, swelling, and vasodilation . The molecular targets involved include the H1 receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle .
Comparison with Similar Compounds
Similar Compounds
Loratadine: The parent compound of isoloratadine, used to treat similar allergic conditions.
Desloratadine: An active metabolite of loratadine with similar antihistamine properties but a longer duration of action.
Cetirizine: Another second-generation antihistamine with similar efficacy but different pharmacokinetic properties.
Uniqueness of this compound
This compound is unique in its enhanced solubility and bioavailability compared to loratadine. This makes it more effective for oral administration and potentially more potent in treating allergic reactions .
Properties
IUPAC Name |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-9,11,14,20H,2,5-6,10,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORGYPXITGWTSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317664 | |
Record name | Isoloratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170727-59-0 | |
Record name | Isoloratadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170727-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoloratadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170727590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoloratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOLORATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK67152G1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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